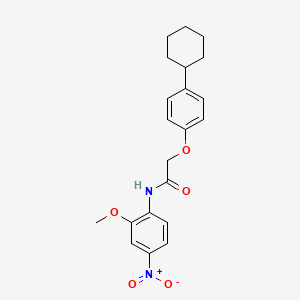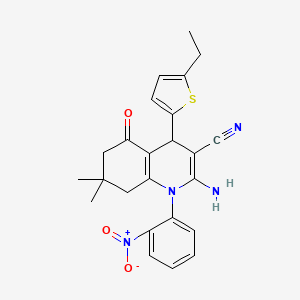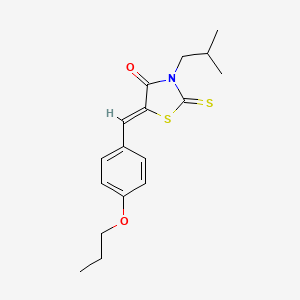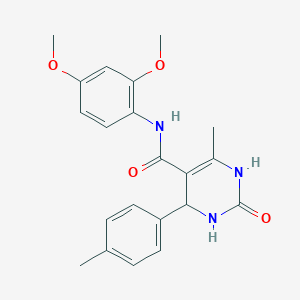
2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
概要
説明
2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl group attached to a phenoxy moiety, which is further connected to an acetamide group substituted with a methoxy and nitro group on the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-cyclohexylphenol: This can be achieved through the Friedel-Crafts alkylation of phenol with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Etherification: The 4-cyclohexylphenol is then reacted with 2-bromoacetyl bromide to form 2-(4-cyclohexylphenoxy)acetyl bromide.
Amidation: The final step involves the reaction of 2-(4-cyclohexylphenoxy)acetyl bromide with 2-methoxy-4-nitroaniline in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Substitution: Sodium hydride or lithium diisopropylamide in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: 2-(4-cyclohexylphenoxy)-N-(2-hydroxy-4-nitrophenyl)acetamide.
Reduction: 2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-aminophenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-cyclohexylphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(4-cyclohexylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, potentially altering its interaction with molecular targets.
2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-chlorophenyl)acetamide: Contains a chlorine atom instead of a nitro group, which may affect its chemical properties and applications.
Uniqueness
2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity
特性
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-27-20-13-17(23(25)26)9-12-19(20)22-21(24)14-28-18-10-7-16(8-11-18)15-5-3-2-4-6-15/h7-13,15H,2-6,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEVQTZFQZFGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3961394.png)
![4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3961402.png)
![methyl 4-[(3-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B3961412.png)

![1-(2,3-difluoro-4-methoxyphenyl)-N-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]methanamine](/img/structure/B3961414.png)
![(2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) (Z)-2-methylbut-2-enoate](/img/structure/B3961416.png)



![1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3961472.png)
![2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B3961477.png)

![2-[(5Z)-5-(3-bromo-5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3961506.png)
![2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[3-(ethylthio)-2-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3961514.png)
